2-(1-Methoxypropylidene)malononitrile
Description
Contextualization within Activated Olefin Chemistry
2-(1-Methoxypropylidene)malononitrile is best understood within the context of activated olefins. An activated olefin is a carbon-carbon double bond that is substituted with one or more electron-withdrawing groups. These groups, such as nitrile (–CN), ester (–COOR), or ketone (–COR) moieties, render the double bond electron-deficient. This electronic characteristic makes the β-carbon of the olefin susceptible to nucleophilic attack, a mode of reactivity central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
In the case of this compound, the two nitrile groups strongly withdraw electron density from the double bond, significantly enhancing its electrophilicity. This polarization facilitates a wide range of reactions, including Michael additions, cycloadditions, and conjugate additions, making it a powerful tool for synthetic chemists. The methoxy (B1213986) group attached to the α-carbon further influences the reactivity, providing a potential leaving group in certain transformations, which adds another layer of synthetic utility.
Overview of Malononitrile (B47326) Derivatives as Versatile Synthons
Malononitrile and its derivatives are widely recognized as exceptionally versatile synthons in organic synthesis. researchgate.net A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. Malononitrile derivatives, including this compound, serve as valuable synthons for the construction of a diverse array of carbocyclic and heterocyclic systems. researchgate.net
The reactivity of malononitrile derivatives is primarily attributed to the acidic nature of the methylene (B1212753) protons (in malononitrile itself) and the electrophilic character of the double bond in its alkylidene derivatives. These compounds are key precursors for the synthesis of pyridines, pyrans, quinolines, and other heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The dinitrile functionality can also be hydrolyzed or reduced to introduce other functional groups, further expanding their synthetic potential.
The utility of ylidenemalononitriles as synthons is exemplified by their role in the synthesis of multi-substituted pyridines, which are valuable molecular scaffolds. A mild and facile solvent-free methodology has been developed to obtain a scope of multi-substituted pyridines at room temperature from ylidenemalononitriles. rsc.org
Historical Development and Significance of (E)-Alkylidenemalononitriles in Synthetic Chemistry
The synthesis of alkylidenemalononitriles, including this compound, is most commonly achieved through the Knoevenagel condensation. This fundamental carbon-carbon bond-forming reaction was first reported by Emil Knoevenagel in 1894 and involves the reaction of an active methylene compound, such as malononitrile, with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine or its salt.
Historically, the Knoevenagel condensation has been a cornerstone of organic synthesis, providing access to a vast library of α,β-unsaturated compounds. The reaction generally favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired product for subsequent synthetic transformations.
The significance of (E)-alkylidenemalononitriles in synthetic chemistry is immense. They are not only intermediates for more complex molecules but also exhibit a range of biological activities and have been incorporated into functional materials. For instance, benzylidenemalononitrile (B1330407) derivatives have been investigated for their anticancer, antifungal, and antibacterial properties. mdpi.com Furthermore, the electron-accepting nature of the dicyanomethylene group has led to their use in the development of dyes, nonlinear optical materials, and organic semiconductors. researchgate.net
The following table provides a representative example of the synthesis of an alkoxyalkylidenemalononitrile, highlighting the typical reactants and conditions employed in a Knoevenagel-type condensation.
| Product | Reactants | Catalyst/Solvent | Conditions | Yield |
| 2-(1-Ethoxypropylidene)malononitrile | Malononitrile, 1,1,1-Triethoxypropane | Acetic anhydride (B1165640) | Reflux, 15 h | 97% |
This table is based on a reported synthesis of a structurally similar compound and is for illustrative purposes. researchgate.net
Research Trajectories and Future Prospects of this compound
While specific research trajectories for this compound are not extensively documented, its future prospects can be inferred from the broader field of malononitrile chemistry and the applications of related compounds. The unique structural features of this compound, namely the activated double bond and the methoxy leaving group, suggest several promising avenues for future research.
One key area of exploration is its use in the synthesis of novel heterocyclic compounds. The development of new methodologies for constructing multi-substituted pyridines and other nitrogen-containing heterocycles from ylidenemalononitriles is an active area of research. rsc.orgnih.govrsc.org Given the prevalence of such scaffolds in medicinal chemistry, this compound could serve as a valuable precursor for the discovery of new therapeutic agents. For instance, styrylquinoxalin-2(1H)-ones, which have been investigated for their anti-cholinesterase activity, can be synthesized using a malononitrile-activated condensation. nih.gov
Another promising direction is the application of this compound in materials science. The strong electron-accepting character of the dicyanomethylene group makes it an attractive component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the emission properties of pyridines synthesized from ylidenemalononitriles has already shown potential for applications in this area. rsc.org
Furthermore, the reactivity of this compound in cycloaddition reactions could be exploited to generate complex polycyclic systems. rsc.org The development of stereoselective cycloaddition reactions would be particularly valuable for the synthesis of chiral molecules with potential biological activity.
The following table outlines the synthesis of various substituted pyridines from ylidenemalononitriles, showcasing the versatility of these synthons and suggesting potential applications for derivatives of this compound.
| Ylidenemalononitrile Derivative | Amine Reactant | Product | Yield |
| 2-(4-Chlorobenzylidene)malononitrile | Benzylamine | 2-(Benzylamino)-4-(4-chlorophenyl)nicotinonitrile | 89% |
| 2-(4-Methoxybenzylidene)malononitrile | Benzylamine | 2-(Benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 85% |
| 2-(4-Nitrobenzylidene)malononitrile | Propylamine | 2-(Propylamino)-4-(4-nitrophenyl)nicotinonitrile | 84% |
This data is based on reported syntheses of various substituted pyridines from different ylidenemalononitriles and is intended to illustrate the synthetic potential. nih.gov
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(1-methoxypropylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-3-7(10-2)6(4-8)5-9/h3H2,1-2H3 |
InChI Key |
IRFXQUPPGVIXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methoxypropylidene Malononitrile and Analogues
Classical Synthetic Routes to Alkylidenemalononitriles
Traditional approaches to synthesizing alkylidenemalononitriles have long been established in organic chemistry, primarily relying on condensation reactions. A key method for producing analogues of 2-(1-methoxypropylidene)malononitrile involves the reaction of orthoesters with active methylene (B1212753) compounds like malononitrile (B47326). For instance, the ethyl analogue, 2-(1-ethoxypropylidene)malononitrile, is synthesized by reacting malononitrile with 1,1,1-triethoxypropane in refluxing acetic anhydride (B1165640), achieving a high yield of 97%. chemicalbook.com This reaction provides a direct precedent for the synthesis of this compound using trimethyl orthopropionate.
Knoevenagel Condensation Approaches with Aldehydes and Ketones
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds and is widely used to produce alkylidenemalononitriles from aldehydes or ketones and malononitrile. nih.govresearchgate.net The reaction involves a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step to yield the α,β-unsaturated dinitrile product. mdpi.com This method is effective for a wide range of aromatic and heteroaromatic aldehydes. organic-chemistry.org However, its success with aliphatic aldehydes and ketones can be limited due to factors like steric hindrance and lower reactivity. organic-chemistry.orgnih.gov
The general mechanism involves the activation of the malononitrile by a basic catalyst to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is subsequently protonated and then undergoes dehydration to form the final product.
Variations in Catalyst Systems for Condensation Reactions
The choice of catalyst is crucial in the Knoevenagel condensation and significantly influences reaction rates and yields. A wide array of catalysts has been employed, ranging from simple organic bases to more complex systems.
Homogeneous Basic Catalysts: Organic bases such as piperidine, ethylenediamine, and amino acids like β-alanine are commonly used to catalyze the reaction. mdpi.comresearchgate.net These catalysts function by deprotonating the malononitrile, thereby increasing its nucleophilicity. rsc.org
Lewis Acid Catalysts: Lewis acids have also been utilized to activate the carbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the malononitrile. researchgate.net
Phase Transfer Catalysts: In biphasic systems, phase transfer catalysts like cetyltrimethylammonium bromide (CTMAB) have been shown to be effective. researchgate.net
Inorganic Bases: Simple inorganic bases, including alkali salts and hydroxides such as calcium hydroxide, have been successfully used, often under solvent-free conditions. researchgate.net
The selection of the catalyst often depends on the specific substrates and desired reaction conditions, with the goal of optimizing yield while minimizing side reactions and environmental impact.
Modern and Sustainable Synthetic Innovations
In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing alkylidenemalononitriles. These modern approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Catalytic Strategies (e.g., Organocatalysis, Heterogeneous Catalysis, Metal-Free Catalysis)
Modern catalytic strategies have revolutionized the synthesis of alkylidenemalononitriles by offering milder reaction conditions, easier catalyst recovery, and improved selectivity.
Organocatalysis: Metal-free organocatalysts have gained significant attention. Proline and its derivatives are effective catalysts for the Knoevenagel condensation. researchgate.netresearchgate.net Heterogeneous acid-base organocatalysts, such as bis(melaminium)adipate (BMA), have been developed for cascade reactions, demonstrating high activity in aqueous media. nih.gov Nitrogen-based organocatalysts like imidazole (B134444) have also been shown to be highly efficient and recyclable. researchgate.net
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and allows for catalyst recycling. A variety of heterogeneous catalysts have been successfully employed, including:
Metal-Organic Frameworks (MOFs): Amino-functionalized MOFs act as efficient bifunctional catalysts, with metal centers serving as Lewis acid sites and amine groups as basic sites. nih.gov
Nanoparticles: Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have shown high catalytic performance under mild conditions. nih.gov Magnetic nanoparticles coated with a proline-Cu complex are also effective and easily separable using an external magnet. acs.org
Modified Clays and Minerals: Alkaline-doped saponites and basic alumina (B75360) have been used as solid supports and catalysts, particularly in solvent-free reactions. researchgate.netresearchgate.net Porous calcium hydroxyapatite (B223615) has proven to be a robust and reusable catalyst, especially in combination with microwave activation. mdpi.com
Metal-Free Catalysis: The development of metal-free catalytic systems aligns with green chemistry principles by avoiding potentially toxic and expensive metals. Amine-functionalized graphitic carbon nitride is one such sustainable metal-free catalyst used for this condensation. nih.gov
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Microwave-Assisted, Ultrasound-Assisted)
The application of green chemistry principles has led to significant improvements in the synthesis of alkylidenemalononitriles, making the processes more environmentally benign.
Solvent-Free Conditions: Performing reactions without a solvent reduces waste and simplifies workup procedures. Solvent-free Knoevenagel condensations have been achieved by grinding reactants with solid catalysts like basic alumina or by using catalysts such as potassium fluoride (B91410) on alumina. researchgate.netscite.ai These methods are often highly efficient and produce high yields in short reaction times. mdpi.com
Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The Knoevenagel condensation has been successfully carried out in water, sometimes facilitated by surfactants or catalysts like alum [KAl(SO₄)₂·12H₂O]. organic-chemistry.orgrasayanjournal.co.in Some reports even suggest the reaction can proceed efficiently in water without any catalyst, although this has been a subject of debate. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov This technique has been effectively combined with solvent-free conditions and heterogeneous catalysts like hydroxyapatite to create highly sustainable protocols for synthesizing alkylidenemalononitriles. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemical methods, which utilize ultrasonic irradiation, can enhance reaction rates by promoting mass transfer and activating the catalyst surface. researchgate.net Ultrasound has been successfully applied to the Knoevenagel condensation using heterogeneous catalysts like alkaline-promoted clays, leading to a significant increase in conversion compared to conventional heating. nih.govresearchgate.net
Chemoenzymatic and Photochemical Approaches
Integrating biocatalysis and photochemistry offers novel and highly selective pathways for synthesizing malononitrile derivatives.
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve transformations that are difficult to accomplish by either method alone. nih.gov A one-pot photoenzymatic process has been developed for the synthesis of β-chiral malononitrile derivatives. This method first involves a photocatalyzed Knoevenagel condensation between acetophenones and malononitrile, followed by an asymmetric reduction mediated by an ene reductase, yielding products with excellent enantiomeric excess. rsc.org
Photochemical Approaches: Light can be used as a reagent to drive chemical reactions under mild conditions. A tandem process has been reported where benzyl (B1604629) alcohols are first oxidized to benzaldehydes via a photooxidative process, and the in situ generated aldehyde then undergoes a Knoevenagel condensation with malononitrile in water. uni-regensburg.de This light-driven cascade reaction uses air as the terminal oxidant, representing a green and efficient synthetic route. uni-regensburg.de Additionally, photocycloaddition reactions between cyclohexenones and alkylidenemalononitriles have been explored to create complex cyclic structures. nih.gov
Data Tables
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Malononitrile An interactive data table is available below the static version.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| Amino-bifunctional Framework | Ethanol | Room Temp. | 5 | 100 |
| UIO-66-NH-RNH₂ | THF | Room Temp. | 300 | 84 |
| 1-Pd | DMSO | Room Temp. | 5 | 42.5 |
| bis(melaminium)adipate (BMA) | Water | Optimized | 30 | ~97 |
| NiCu@MWCNT | Water/Methanol (B129727) | Room Temp. | 15 | 92 |
Interactive Data Table
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|---|
| Amino-bifunctional Framework | Ethanol | Room Temp. | 5 | 100 |
| UIO-66-NH-RNH₂ | THF | Room Temp. | 300 | 84 |
| 1-Pd | DMSO | Room Temp. | 5 | 42.5 |
| bis(melaminium)adipate (BMA) | Water | Optimized | 30 | ~97 |
| NiCu@MWCNT | Water/Methanol | Room Temp. | 15 | 92 |
Optimization of Synthetic Pathways
The optimization of the synthesis of this compound focuses on improving yield and reaction efficiency, as well as controlling the stereochemical outcome of the olefin formation. These efforts are crucial for both laboratory-scale synthesis and potential industrial applications.
Improving the yield and efficiency of the Knoevenagel condensation for synthesizing this compound can be approached by systematically varying several reaction parameters, including catalysts, solvents, temperature, and reaction time. While the reaction between an orthoester and malononitrile can proceed at reflux in acetic anhydride, alternative methods common for Knoevenagel condensations can offer milder conditions and potentially higher yields. chemicalbook.comrsc.org
Catalyst Selection: The Knoevenagel condensation is typically catalyzed by a weak base. wikipedia.org While the orthoester-based synthesis may not explicitly require a separate catalyst, as the conditions are thermally driven, related condensations involving ketones and malononitrile benefit significantly from catalysis. Common catalysts include primary, secondary, and tertiary amines like piperidine, or ammonium (B1175870) salts. tandfonline.com For greener and more efficient processes, heterogeneous catalysts and organocatalysts are increasingly employed. researchgate.netnih.gov The choice of catalyst can significantly reduce reaction times and temperatures.
Solvent Effects: The selection of a solvent can influence reaction rates and yields. Solvents like ethanol, toluene, or acetonitrile (B52724) are commonly used. nih.govuni-regensburg.de In recent years, there has been a shift towards more environmentally benign solvents like water or even solvent-free conditions, which can, in some cases, lead to improved reaction rates and easier product isolation. rsc.orgresearchgate.netbhu.ac.in The polarity of the solvent can also play a role in the stereochemical outcome of the reaction. chemrxiv.org
Alternative Energy Sources: To enhance reaction rates and yields, alternative energy sources such as microwave irradiation and ultrasonication have been successfully applied to Knoevenagel condensations. bhu.ac.in These methods can often reduce reaction times from hours to minutes and provide higher yields compared to conventional heating.
The following interactive table summarizes various conditions used for Knoevenagel condensations of carbonyls with malononitrile, illustrating the impact of different catalysts and conditions on reaction outcomes.
| Aldehyde/Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Alum | Water | 2 h | 89 | rasayanjournal.co.in |
| 4-Iodobenzaldehyde | NiCu@MWCNT | Water/Methanol | 10 min | 95 | nih.gov |
| Benzaldehyde | HKUST-ED | Ethanol | 5 min | 100 | nih.gov |
| Various Aldehydes | β-alanine / SAS | Water | 2-24 h | up to 91 | uni-regensburg.de |
| Benzaldehyde | None | Water | 18 h | 93 | rsc.org |
The double bond in this compound is tetrasubstituted, meaning it can exist as two geometric isomers, (E) and (Z). Controlling the stereochemical outcome of the synthesis is a significant challenge in organic chemistry. researchgate.net
The stereoselectivity of Knoevenagel-type reactions is influenced by several factors:
Reaction Mechanism: The elimination step following the initial nucleophilic addition determines the final stereochemistry. This step can be reversible, allowing for equilibration to the thermodynamically more stable isomer. wikipedia.orgrsc.org
Steric Effects: The relative steric bulk of the substituents on the developing double bond plays a crucial role. The thermodynamically favored isomer is typically the one where the largest groups are positioned anti to each other. In the case of this compound, the ethyl group is sterically more demanding than the methoxy (B1213986) group. Similarly, the two cyano groups are identical. Therefore, the relative orientation of the ethyl and methoxy groups will be the primary determinant of the E/Z isomerism.
Electronic Effects: The electronic properties of the substituents and the catalyst can influence the transition state of the elimination step, thereby affecting the isomer ratio. acs.org
Reaction Conditions: Parameters such as solvent polarity, temperature, and the nature of the catalyst or base can impact the E/Z ratio. For instance, different solvents can stabilize the diastereomeric intermediates or transition states to varying extents, leading to different product distributions. chemrxiv.org
While many Knoevenagel condensations yield the more stable (E)-isomer, achieving high selectivity for the (Z)-isomer often requires specific strategies, such as using particular catalysts or modifying the substrates to favor one pathway over another. chemrxiv.org For this compound, a detailed study would be required to determine the precise E/Z ratio under various synthetic conditions and to develop methods for selectively obtaining one isomer if desired.
Scale-Up Considerations in the Preparation of this compound
Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot-plant scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. acgpubs.orgacs.org
Key considerations for scale-up include:
Reaction Stoichiometry and Raw Material Cost: On a large scale, the cost of starting materials like 1,1,1-trimethoxypropane and malononitrile becomes a significant factor. Optimizing the stoichiometry to use the minimum excess of any reagent is crucial for economic viability. organic-chemistry.org
Heat Management: Knoevenagel condensations, particularly those performed at reflux, are often exothermic. Efficient heat removal is critical on a large scale to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design and cooling systems is paramount.
Reagent Addition and Mixing: The rate of addition of reagents and efficient mixing are essential to ensure uniform reaction conditions and prevent the formation of localized hot spots or high concentrations of reactants, which could lead to side reactions and reduced yields.
Solvent and Catalyst Selection: For industrial applications, the choice of solvent is dictated by factors such as cost, safety (flammability, toxicity), and ease of recovery and recycling. The use of heterogeneous catalysts is often preferred as they can be easily separated from the reaction mixture, simplifying product purification and reducing waste. nih.gov
Product Isolation and Purification: The method of product isolation used in the lab (e.g., extraction with ether and column chromatography) may not be practical or economical on a large scale. chemicalbook.com Alternative methods such as crystallization, distillation, or filtration must be developed. The thermal stability of the product during purification processes like distillation needs to be evaluated.
Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a process that minimizes waste (high atom economy) and allows for the recycling of solvents and catalysts is a key principle of green chemistry and is essential for industrial production. tandfonline.com
A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards, often involving process optimization studies and pilot-scale runs. acs.org
Reactivity and Mechanistic Investigations of 2 1 Methoxypropylidene Malononitrile
Nucleophilic Addition Reactions at the Activated Double Bond
The defining feature of 2-(1-methoxypropylidene)malononitrile is its electron-deficient carbon-carbon double bond. The strong electron-withdrawing effect of the two adjacent nitrile groups polarizes the π-system, rendering the β-carbon atom highly electrophilic and thus a prime target for nucleophilic attack.
Michael Additions and Their Scope
The reaction of nucleophiles with the activated double bond of this compound is a classic example of a Michael addition, or conjugate addition. This class of reactions is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.cominformahealthcare.com The high electrophilicity of the β-carbon facilitates reactions with a wide array of soft nucleophiles.
While specific studies on this compound are not extensively detailed in the available literature, the scope of Michael additions for structurally similar alkylidenemalononitriles is well-established. researchgate.net A diverse range of nucleophiles can be employed, leading to a variety of adducts. These include carbanions derived from active methylene (B1212753) compounds (e.g., malonates, β-ketoesters), organometallic reagents, enamines, and heteroatomic nucleophiles such as amines, thiols, and phosphines. The reaction generally proceeds under basic conditions, which serve to generate the nucleophile. The methoxy (B1213986) group, being a good leaving group upon protonation or in the presence of a Lewis acid, can sometimes be eliminated after the initial addition, leading to substitution products rather than simple adducts.
Table 1: Potential Nucleophiles for Michael Addition
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Carbon Nucleophiles | Diethyl malonate | Adduct |
| Grignard Reagents (e.g., PhMgBr) | Adduct | |
| Enamines (e.g., Cyclohexanone pyrrolidine (B122466) enamine) | Adduct after hydrolysis | |
| Nitrogen Nucleophiles | Piperidine | Adduct |
Regioselectivity and Stereoselectivity in Additions
Nucleophilic additions to this compound are expected to be highly regioselective. The electronic distribution within the molecule overwhelmingly favors the attack of the nucleophile at the β-carbon of the double bond, as this position bears the largest partial positive charge. Attack at the α-carbon or the nitrile carbons is electronically disfavored.
The Michael addition creates a new stereocenter at the α-carbon of the original malononitrile (B47326) moiety. In the absence of chiral influences, the reaction will produce a racemic mixture of enantiomers. However, the development of asymmetric Michael additions is a cornerstone of modern organic synthesis. rsc.orgmdpi.com Stereoselectivity can be induced through several methods:
Use of Chiral Catalysts: Chiral organocatalysts (such as proline derivatives or cinchona alkaloids) or chiral metal-ligand complexes can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. mdpi.com
Substrate Control: If the nucleophile itself is chiral, diastereoselective addition can occur.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile can direct the approach to the electrophile, leading to a diastereomeric mixture that can be separated, followed by cleavage of the auxiliary.
The stereochemical outcome (R or S configuration) is determined by the specific catalyst and reaction conditions employed, which dictate the facial selectivity of the nucleophilic attack on the planar electrophile.
Cycloaddition Reactions Involving the Malononitrile Moiety
The activated double bond of this compound can also participate as a 2π component in various cycloaddition reactions, providing access to cyclic and heterocyclic systems. baranlab.org
[2+X] Cycloadditions (e.g., [2+3], [2+4])
As an electron-deficient alkene, this compound is an excellent dienophile for [4+2] cycloadditions, commonly known as the Diels-Alder reaction. It is expected to react readily with electron-rich dienes to form six-membered rings. The reaction's stereospecificity ensures that the relative stereochemistry of the diene is retained in the product.
The malononitrile moiety also activates the double bond for [3+2] cycloadditions with various 1,3-dipoles. Such reactions are a powerful method for constructing five-membered heterocyclic rings. Potential 1,3-dipolar reaction partners include:
Nitrile oxides: leading to isoxazolines.
Azides: forming triazolines.
Diazoalkanes: yielding pyrazolines.
These cycloadditions provide a direct route to highly functionalized carbocyclic and heterocyclic frameworks. researchgate.net
Table 2: Potential Cycloaddition Reactions
| Reaction Type | 4π or 3-Atom Component | Product Ring System |
|---|---|---|
| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Cyclohexene |
| [4+2] Diels-Alder | Cyclopentadiene | Bicyclo[2.2.1]heptene |
| [3+2] Dipolar Cycloaddition | Phenyl azide | Triazoline |
Hetero-Diels-Alder Type Reactions
In addition to reacting with all-carbon dienes, this compound can act as a dienophile in hetero-Diels-Alder reactions. mdpi.com In these reactions, the diene contains one or more heteroatoms. This allows for the synthesis of six-membered heterocyclic rings. For example, reaction with 1-aza-1,3-butadienes (imines conjugated with a double bond) would yield tetrahydropyridines, while reaction with 1-oxa-1,3-butadienes (α,β-unsaturated carbonyls) could produce dihydropyrans. nih.gov These reactions often exhibit high regioselectivity, which can be predicted by considering the frontier molecular orbital (FMO) interactions between the dienophile and the heterodiene. mdpi.com
Transformations Involving the Nitrile Functionality
The two nitrile groups are not merely activating groups; they are also versatile functional handles that can be transformed into a variety of other functionalities. researchgate.netnih.gov These transformations can be performed on the initial molecule or, more commonly, after the double bond has been reacted.
Common transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis yields amides, while complete hydrolysis affords carboxylic acids. libretexts.orgchemistrysteps.com This provides a route to poly-functionalized amides or acids.
Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This allows for the introduction of two aminomethyl groups.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting imine anion intermediate, upon aqueous workup, hydrolyzes to a ketone. This allows for the conversion of the cyano groups into carbonyl functionalities.
Cyclization: The nitrile group can participate in cyclization reactions, especially with adjacent functional groups introduced via Michael addition. For instance, an amino group introduced at a nearby position can undergo intramolecular addition to the nitrile to form various nitrogen-containing heterocycles, such as pyridines. nih.govthieme-connect.comnih.gov
Table 3: Summary of Nitrile Group Transformations
| Reagent(s) | Functional Group Conversion |
|---|---|
| H₃O⁺, heat | -CN → -COOH |
| H₂O₂, base | -CN → -CONH₂ |
| 1. LiAlH₄; 2. H₂O | -CN → -CH₂NH₂ |
Reactions Leading to Amidines and Related Nitrogen Heterocycles
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Its reaction with binucleophiles, such as amidines, guanidines, and hydrazines, provides a direct route to functionalized pyrimidines, pyrazoles, and other related ring systems.
The general mechanism for the formation of a pyrimidine (B1678525) ring, for instance, involves the reaction with an amidine. The reaction is initiated by a Michael-type addition of the amidine nitrogen to the electrophilic β-carbon of the malononitrile derivative. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks one of the cyano groups. Subsequent isomerization and elimination of methanol (B129727) lead to the formation of a stable, aromatic 4-aminopyrimidine-5-carbonitrile (B127032) derivative. This pathway is analogous to reactions observed with similar 2-(alkoxymethylene)malononitriles. nih.gov
| Reactant | Product | Reaction Type | Notes |
| Amidines (e.g., Benzamidine) | Substituted Pyrimidines | Michael Addition-Cyclization-Aromatization | A common route to highly functionalized pyrimidine systems. |
| Guanidine | 2,4-Diaminopyrimidines | Michael Addition-Cyclization-Aromatization | Yields pyrimidines with amino groups at both the 2 and 4 positions. |
| Hydrazine | Substituted Pyrazoles | Michael Addition-Cyclization | The reaction typically proceeds via displacement of the methoxy group followed by cyclization onto a nitrile group. |
Reductions and Derivatizations of the Cyano Groups
The two cyano (nitrile) groups in this compound are susceptible to reduction and other chemical transformations, providing pathways to amines and other derivatives.
Reductions: The reduction of nitriles is a fundamental transformation in organic synthesis. The cyano groups of the title compound can be reduced to primary amines using powerful hydride reagents.
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting both nitrile groups to primary amine functionalities, yielding a diamine. libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the carbon atom of the nitrile. libretexts.org
Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can be used for the reduction of the C=C double bond in similar systems following a Knoevenagel condensation, leading to the corresponding saturated malononitrile derivative. organic-chemistry.org
Catalytic Hydrogenation: This method can also be employed for the reduction of nitrile groups, often requiring high pressures and specific catalysts like Raney Nickel or Platinum.
Derivatizations:
Reductive Decyanation: Under specific conditions, such as with photoactivated neutral organic super-electron-donors, one of the cyano groups can be removed entirely in a process known as reductive decyanation. researchgate.net This reaction proceeds via an anionic intermediate, resulting in a mononitrile product. researchgate.net
Conversion to Imidates: Malononitrile can react with an alcohol in the presence of an acid or a reagent like chlorotrimethylsilane (B32843) to convert one of the nitrile groups into an imidate ester (e.g., 2-cyanoacetimidic acid ethyl ester). This derivative can then be used to synthesize other heterocyclic compounds like oxazoles and benzimidazoles.
| Reagent | Transformation | Product Type |
| LiAlH₄ | Reduction of both cyano groups | 1,3-Diamine |
| Photoactivated Electron Donor | Reductive Decyanation | Mononitrile |
| EtOH / TMSCl | Imidate Formation | Cyanoacetimidic Ester Derivative |
Reactivity of the Methoxy Group and its Transformations
The methoxy group in this compound is part of a vinyl ether system. Its presence makes the β-carbon highly susceptible to nucleophilic attack, and the methoxy group itself can act as a leaving group in nucleophilic vinylic substitution reactions. researchgate.net This reactivity is central to many of the heterocyclic syntheses involving this compound.
When reacted with nucleophiles such as amines or hydrazines, the reaction often proceeds via an addition-elimination mechanism. researchgate.net The nucleophile adds to the β-carbon, forming a tetrahedral intermediate. Subsequently, the methoxy group is eliminated, leading to the substitution of the methoxy group with the nucleophile. This transformation is a key step in the formation of many nitrogen heterocyles, as the newly introduced nucleophile can then participate in a subsequent intramolecular cyclization reaction.
Rearrangement Reactions and Isomerizations
The heterocyclic products derived from this compound can undergo rearrangement reactions, the most significant of which is the Dimroth rearrangement. nih.gov This rearrangement involves the isomerization of certain nitrogen-containing heterocyclic rings, typically driven by thermodynamic stability. beilstein-journals.orgbenthamscience.com
For example, if a pyrimidine derivative is formed, a Dimroth rearrangement can occur, which involves the opening of the pyrimidine ring followed by re-closure to form a more stable isomer. nih.gov The accepted mechanism involves protonation of a ring nitrogen, followed by hydrolytic ring cleavage to an open-chain intermediate. Rotation around a carbon-nitrogen bond and subsequent ring closure and deprotonation yield the rearranged product. beilstein-journals.org This type of rearrangement is particularly common for 1,2,4-triazolo[4,3-c]pyrimidines, which readily convert to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under acidic or basic conditions. benthamscience.com
Detailed Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying reaction kinetics and identifying key intermediates.
Kinetic studies on the reactions of analogous alkoxymethylidene malononitriles with nucleophiles like anilines and hydrazines have provided significant mechanistic insight. researchgate.net These studies reveal how the reaction rate depends on the concentration of the reactants and the properties of the nucleophile.
For reactions with hydrazines, the kinetics are often straightforward, showing a first-order dependence on the concentration of both the malononitrile derivative and the hydrazine. researchgate.net However, for reactions with anilines, the mechanism can be more complex. The kinetic data often show a parabolic dependence on the nucleophile concentration, which eventually becomes linear as the concentration increases. This suggests a change in the rate-determining step and the presence of a reaction intermediate. researchgate.net
The use of Brønsted and Hammett plots in these studies helps to characterize the transition state of the reaction. For instance, a large negative Hammett ρ value (e.g., -3.7) for the reaction with anilines indicates a significant buildup of positive charge in the transition state, consistent with a structure that resembles a zwitterionic intermediate. researchgate.net
| Nucleophile | Kinetic Profile | Key Findings | Ref. |
| Hydrazines | First-order in each reactant | Suggests a direct SNV pathway. | researchgate.net |
| Anilines | Parabolic, then linear dependence on [aniline] | Indicates a stepwise mechanism with a steady-state intermediate. | researchgate.net |
The identification of short-lived reaction intermediates is key to fully elucidating a reaction mechanism. In the reactions of alkoxymethylidene malononitriles, spectroscopic and kinetic evidence points to the formation of specific intermediates.
For the reaction with anilines, the complex kinetic profile is best explained by the presence of a steady-state zwitterionic tetrahedral intermediate, often denoted as T±. researchgate.net This intermediate is formed by the nucleophilic attack of the aniline (B41778) on the β-carbon. The breakdown of this intermediate to form the products is the rate-determining step at low aniline concentrations, while its formation becomes rate-limiting at higher concentrations.
In more complex, multi-step syntheses of fused heterocyclic systems, other intermediates are proposed. For example, in the formation of certain fused pyrimidines followed by a Dimroth rearrangement, open-ring tautomeric structures serve as key intermediates during the isomerization process. nih.govbeilstein-journals.org While direct observation of these intermediates can be challenging, their existence is inferred from kinetic data, trapping experiments, and computational modeling. Modern techniques such as time-resolved spectroscopy can sometimes be used to directly observe and characterize such transient species in related chemical systems. nih.gov
Applications of 2 1 Methoxypropylidene Malononitrile in Organic Synthesis
As a Precursor for Diverse Heterocyclic Compounds
The electrophilic character of the double bond in 2-(1-Methoxypropylidene)malononitrile, coupled with the potential for the methoxy (B1213986) group to act as a leaving group, allows for a variety of cyclization reactions with appropriate binucleophiles. This reactivity is harnessed to forge a multitude of heterocyclic rings, which are core scaffolds in many biologically active molecules and functional materials.
Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
While direct experimental evidence for the use of this compound in the synthesis of pyridines and pyrimidines is not extensively documented, its reactivity profile, analogous to other alkylidenemalononitriles, suggests its utility in this area. The general strategy for the synthesis of highly functionalized pyridines often involves a multicomponent reaction where an alkylidenemalononitrile reacts with other substrates to build the pyridine ring. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation is a known method for pyridine synthesis. nih.gov It is plausible that this compound could be employed in similar multicomponent reactions to yield substituted pyridines.
Similarly, pyrimidine derivatives are often synthesized through the three-component reaction of malononitrile, aldehydes, and urea (B33335) or thiourea (B124793). researchgate.net The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. Given its structure, this compound could potentially react with urea or thiourea and an aldehyde in a multicomponent fashion to afford functionalized pyrimidine derivatives. The general reaction conditions for such syntheses are presented in the table below.
| Catalyst/Solvent | Temperature | Reaction Time | Yield (%) |
| Nanosized MgO/EtOH | Reflux | 1-2 h | High |
| Mefenamic acid/EtOH | Reflux | Varies | 90-98 |
| Poly(4-vinylpyridine)/Water | Reflux | Varies | Good |
Table 1: General Conditions for Multicomponent Synthesis of Pyrimidine Derivatives. researchgate.netnih.gov
Formation of Fused Heterocycles (e.g., Chromenes, Indoles, Pyrroles, Thiazoles)
The synthesis of fused heterocyclic systems is a significant area where this compound is expected to be a valuable precursor. Its reaction with various nucleophiles can lead to the formation of annulated ring systems with diverse biological and photophysical properties.
Chromenes: The synthesis of 2-amino-4H-chromenes is a well-established multicomponent reaction involving an aldehyde, malononitrile, and a phenol (B47542) derivative (like resorcinol (B1680541) or 2-naphthol). nih.govchemmethod.com The reaction is typically catalyzed by a base or a Lewis acid and proceeds through a domino Knoevenagel condensation-Michael addition-cyclization sequence. chemmethod.com By analogy, reacting this compound with a salicylaldehyde (B1680747) derivative would be a direct route to chromene derivatives. The reaction of salicylaldehydes with malononitrile has been shown to produce various chromene-based structures, including dimeric chromene derivatives. nih.gov
Thiazoles: Thiazole derivatives can be synthesized from precursors containing a dinitrile moiety. For example, 2-(thiazolidin-2-ylidene)malononitrile, derived from 2-[bis(methylthio)methylene]malononitrile, is a key intermediate in the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. researchgate.net This suggests that this compound could be a potential starting material for the synthesis of novel thiazole-containing fused heterocycles. taylorfrancis.comresearchgate.net
A variety of catalysts and reaction conditions have been employed for the synthesis of these fused heterocycles, as summarized in the table below.
| Heterocycle | Reactants | Catalyst/Conditions |
| Chromenes | Aldehyde, Malononitrile, Phenol | MOF-5, Solvent-free, 80 °C |
| Pyrroles | Acylethynylpyrroles, Malononitrile | KOH/MeCN, 0 °C |
| Thiazoles | 2-Aminothiazole, Aldehyde, Malononitrile | Ethanol, Room Temperature |
Table 2: Representative Conditions for the Synthesis of Fused Heterocycles. chemmethod.comnih.govsciforum.net
Construction of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spirocyclic systems often involves intramolecular cyclization or multicomponent reactions where one of the components facilitates the spiro-fusion. Malononitrile is a known key reagent in multicomponent reactions for the synthesis of spiro pyridine derivatives. taylorfrancis.com For example, spirooxindole derivatives have been synthesized via an ultrasound-mediated multicomponent reaction involving malononitrile. nih.gov Given the reactivity of the activated double bond in this compound, it is a promising candidate for the construction of spirocyclic frameworks through similar multicomponent strategies.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. informahealthcare.com this compound, with its multiple reactive sites, is an ideal substrate for the design and implementation of novel MCRs.
Design and Implementation of Novel MCRs
The design of new MCRs often relies on the predictable reactivity of versatile building blocks. The electrophilic nature of the double bond and the presence of two nitrile groups in this compound allow for sequential reactions with various nucleophiles and electrophiles in a one-pot fashion. This can lead to the discovery of novel reaction pathways and the generation of libraries of structurally diverse compounds. For instance, MCRs involving malononitrile are widely used to synthesize a variety of heterocyclic compounds, including pyrans and pyridines. nih.govresearchgate.net The use of this compound in such reactions could introduce additional diversity and complexity into the resulting molecular scaffolds.
Synthesis of Complex Molecular Architectures via MCRs
MCRs provide a powerful tool for the rapid assembly of complex molecules from simple starting materials. The incorporation of this compound into MCRs can facilitate the synthesis of intricate molecular architectures that would otherwise require lengthy multi-step sequences. For example, a three-component reaction involving acetophenone (B1666503) derivatives, various aromatic aldehydes, and malononitrile has been developed for the chemoselective synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com The use of this compound in similar MCRs could lead to the formation of even more complex and highly functionalized acyclic and heterocyclic systems. The efficiency of MCRs in building molecular complexity is highlighted by their ability to form multiple bonds and stereocenters in a single operation.
The following table lists some of the key reactants that can be combined with malononitrile derivatives in MCRs to generate complex structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |
| Aldehyde | Active Methylene (B1212753) Compound | Nucleophile | Pyridine/Pyrimidine |
| Salicylaldehyde | Malononitrile Derivative | - | Chromene |
| Aldehyde | Malononitrile Derivative | Urea/Thiourea | Pyrimidine |
| Acetophenone | Aldehyde | Malononitrile Derivative | Functionalized Alkane |
Table 3: Examples of Multicomponent Reactions Involving Malononitrile Derivatives. researchgate.netnih.govinformahealthcare.com
Lack of Sufficient Data for Article Generation on this compound
Despite a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound this compound to generate a detailed and scientifically accurate article as per the requested outline.
General information on malononitrile highlights its versatility as a reagent in organic synthesis. It is widely used in Knoevenagel condensations and multi-component reactions to synthesize a diverse range of heterocyclic compounds. Malononitrile and its derivatives are recognized as important building blocks for pharmaceuticals, dyes, and other functional organic materials.
A synthesis for a closely related analogue, 2-(1-Ethoxypropylidene)malononitrile, has been documented, suggesting a potential synthetic route. This procedure involves the reaction of malononitrile with 1,1,1-triethoxypropane in acetic anhydride (B1165640). However, the available literature does not extend to the specific applications of either the methoxy or ethoxy derivative in the contexts required by the article outline.
The absence of detailed research findings on the utilization of this compound for creating advanced organic intermediates or new synthetic reagents prevents the construction of a substantive and evidence-based article on these specific topics. Further research and publication in this specific area would be necessary to provide the level of detail requested.
Derivatives and Analogues of 2 1 Methoxypropylidene Malononitrile
Synthesis of Structurally Modified Analogues
The synthesis of analogues of 2-(1-methoxypropylidene)malononitrile allows for the fine-tuning of its chemical properties and reactivity. Modifications can be introduced at various positions within the molecule, primarily focusing on the methoxypropylidene moiety and the malononitrile (B47326) core.
Variations of the Methoxypropylidene Moiety
The synthesis of 2-(1-alkoxyalkylidene)malononitriles, close analogues of this compound, is a key area of investigation. A common and effective method for creating these compounds involves the reaction of malononitrile with a trialkyl orthoester in the presence of a dehydrating agent like acetic anhydride (B1165640). This approach allows for the variation of both the alkoxy group and the alkyl chain.
For instance, the synthesis of 2-(1-ethoxypropylidene)malononitrile, an analogue with a different alkoxy group, can be achieved by reacting malononitrile with triethoxypropane in acetic anhydride under reflux conditions. This reaction proceeds with high yield, demonstrating the feasibility of modifying the alkoxy component. Similarly, variations in the alkyl part of the orthoester, such as using triethyl orthobutyrate, would lead to the formation of 2-(1-ethoxybutylidene)malononitrile, thus altering the length of the alkylidene chain.
The general reaction scheme for this synthesis is as follows:

A general scheme for the synthesis of 2-(1-alkoxyalkylidene)malononitriles from malononitrile and a trialkyl orthoester.
This method's versatility allows for the preparation of a library of analogues with diverse steric and electronic properties originating from the alkoxy and alkyl groups.
Substitution Patterns on the Alkylidene and Malononitrile Core
While direct substitution on the dicyanovinylidene (malononitrile) core is less common due to its electron-deficient nature, modifications to the alkylidene chain offer another avenue for creating structural diversity. Introducing substituents at the α- or β-positions of the propylidene chain can significantly influence the molecule's reactivity and conformational preferences.
Furthermore, the active methylene (B1212753) group of malononitrile itself can be a site for substitution prior to the condensation reaction. The use of monosubstituted malononitriles in reactions with orthoesters can lead to tetra-substituted olefin products. However, the steric hindrance introduced by the substituent on the malononitrile may impact the reaction kinetics and yield.
Isosteric Replacements within the Molecular Scaffold
The methoxy (B1213986) group (-OCH₃) is a key functional group that can be replaced with other bioisosteres to alter properties like metabolic stability, lipophilicity, and hydrogen bonding capacity. Common isosteres for the methoxy group include:
Fluoromethyl groups: -CH₂F, -CHF₂, and -CF₃ can mimic the steric profile of the methoxy group but offer different electronic properties due to the high electronegativity of fluorine.
Thioether: A methylthio group (-SCH₃) can serve as an isostere for the methoxy group, with the sulfur atom being larger and less electronegative than oxygen.
Amino groups: A dimethylamino group (-N(CH₃)₂) can also be considered, introducing a basic center and altering the hydrogen bonding potential.
The nitrile groups (-C≡N) of the malononitrile core are strong electron-withdrawing groups. Potential isosteric replacements include other electron-withdrawing groups such as trifluoromethyl (-CF₃) or nitro (-NO₂). However, such modifications would significantly alter the fundamental reactivity of the malononitrile unit.
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound and its analogues is primarily dictated by the electrophilic nature of the double bond, which is activated by the two electron-withdrawing nitrile groups. The alkoxy group plays a crucial role in this reactivity profile.
The oxygen atom of the alkoxy group can donate electron density to the double bond through resonance, which can moderate its electrophilicity compared to a simple alkylidene malononitrile. The nature of the alkyl group in the alkoxy moiety (e.g., methyl vs. ethyl) can have a subtle electronic effect (inductive effect) and a more pronounced steric effect, influencing the approach of nucleophiles.
Similarly, the structure of the alkylidene chain (e.g., propyl, butyl) will impact the steric hindrance around the reactive double bond. Longer or branched alkyl chains will likely decrease the rate of reaction with bulky nucleophiles. The presence of electron-donating or electron-withdrawing substituents on the alkylidene chain would also directly influence the electrophilicity of the double bond. For instance, an electron-withdrawing group would further increase the reactivity towards nucleophilic attack.
Synthetic Utility and Distinct Reactivity Profiles of Derivatives
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of heterocyclic compounds. Their activated double bond makes them excellent Michael acceptors and dienophiles in cycloaddition reactions.
A significant application of these compounds is in the synthesis of highly substituted pyridines. The reaction of 2-(1-alkoxyalkylidene)malononitriles with various nucleophiles, often in a one-pot, multi-component fashion, can lead to the construction of the pyridine (B92270) ring. For example, the reaction with enolates or enamines can initiate a cascade of reactions involving Michael addition, cyclization, and aromatization to yield functionalized pyridine derivatives.
The general reactivity of these compounds as Michael acceptors allows them to react with a variety of soft nucleophiles, including other active methylene compounds, thiols, and amines. This reactivity is fundamental to their utility as building blocks in organic synthesis. For instance, the reaction with other malononitrile derivatives can lead to more complex structures, and the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could potentially be applied to suitably designed derivatives to form cyclic enamines.
The distinct reactivity profiles of different analogues can be harnessed for selective synthesis. For example, an analogue with a bulkier alkoxy group might exhibit greater selectivity in reactions with different nucleophiles compared to the methoxy analogue. Similarly, the electronic nature of the alkylidene chain can be tuned to favor specific reaction pathways, such as cycloadditions over simple Michael additions.
Below is an interactive table summarizing the types of modifications and their expected impact on the properties and reactivity of this compound analogues.
| Modification Site | Type of Variation | Expected Impact on Properties/Reactivity |
| Methoxypropylidene Moiety | Change Alkoxy Group (e.g., -OCH₃ to -OCH₂CH₃) | Minor electronic effect, increased steric hindrance, potential change in solubility. |
| Methoxypropylidene Moiety | Change Alkyl Chain (e.g., propyl to butyl) | Increased steric hindrance, potential change in lipophilicity. |
| Alkylidene Core | Substitution on the alkylidene chain | Electronic effects (if substituents are electron-donating/withdrawing), steric hindrance. |
| Malononitrile Core | Isosteric replacement of nitrile groups | Significant change in electronic properties and reactivity. |
| Methoxy Group | Isosteric replacement (e.g., -SCH₃, -N(CH₃)₂) | Altered electronics, hydrogen bonding potential, and metabolic stability. |
Computational and Theoretical Investigations of 2 1 Methoxypropylidene Malononitrile
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. For 2-(1-methoxypropylidene)malononitrile, computational methods are employed to model its electron distribution and orbital energies.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. scirp.org
For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing malononitrile (B47326) moiety is expected to influence the HOMO and LUMO energies significantly. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict these values. nih.govscirp.org
Illustrative Data:
The following table presents hypothetical HOMO-LUMO energy levels for this compound, as would be calculated using DFT. This data is for illustrative purposes only.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Charge Distribution: The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps show regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. In this compound, the nitrogen atoms of the cyano groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms and the carbon atom attached to the methoxy group may exhibit a more positive potential.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates.
For instance, in reactions such as cycloadditions or nucleophilic additions to the activated double bond, DFT calculations can be used to determine the activation energies for different possible pathways. nih.govresearchgate.net This allows for the prediction of reaction outcomes under various conditions. The geometry of the transition state provides valuable information about the factors that control the reaction rate and selectivity.
Illustrative Data:
The table below shows hypothetical activation energies for a reaction involving this compound, calculated at a theoretical level.
| Reaction Pathway | Transition State Energy (kcal/mol) |
| Path A | 25.3 |
| Path B | 31.8 |
These hypothetical values would suggest that Path A is the kinetically favored reaction pathway.
Prediction of Reactivity Patterns and Selectivities
Based on the electronic structure analysis, computational models can predict the reactivity patterns and selectivity of this compound. For example, the calculated charge distribution and the coefficients of the HOMO and LUMO orbitals can indicate which atoms are most susceptible to attack by electrophiles or nucleophiles.
The presence of different functional groups allows for various types of selectivity, such as regioselectivity and chemoselectivity, in its reactions. Computational studies can help in understanding the origins of these selectivities by comparing the activation barriers for different reaction channels.
Conformational Analysis and Stereochemical Studies
The three-dimensional structure of this compound, including its possible conformations and stereoisomers, can be thoroughly investigated using computational methods. Conformational analysis involves calculating the relative energies of different spatial arrangements of the atoms in the molecule to identify the most stable conformers. This is particularly important for understanding how the molecule's shape influences its properties and interactions.
For this compound, rotation around the single bonds, such as the C-O and C-C bonds, can lead to different conformers. Computational scans of the potential energy surface as a function of dihedral angles can map out the energy landscape and identify the global and local energy minima.
Stereochemical studies can also be performed to understand the properties of different stereoisomers, should they exist, and to predict the stereochemical outcome of reactions involving the molecule.
Insights into Intermolecular Interactions and Self-Assembly Propensities
The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its properties in the solid state and in solution. The cyano groups in the molecule are known to participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (if suitable donors are present). nih.govnih.govresearchgate.netrsc.org
Computational studies can model these intermolecular forces and predict how molecules might arrange themselves in a crystal lattice or form aggregates in solution. This is essential for understanding the self-assembly behavior of the compound. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in crystalline materials. mdpi.com
Analytical Methodologies for Structural Elucidation of 2 1 Methoxypropylidene Malononitrile and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For a compound like 2-(1-Methoxypropylidene)malononitrile, one would expect to see distinct signals for the methoxy (B1213986) group protons, and the protons of the propylidene group (ethyl moiety). In the numerous reaction products of malononitriles, such as benzylidene derivatives, the vinylic proton typically appears as a singlet in the downfield region (around 7.7-8.7 ppm), a characteristic signal confirming the formation of the C=CH bond. scielo.brrsc.org
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For malononitrile (B47326) derivatives, key signals include those for the nitrile carbons (-CN) which typically appear around 112-115 ppm, and the carbons of the double bond (C=C). scielo.brrsc.org The quaternary carbon attached to the two nitrile groups is often observed further downfield.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbon atoms to which they are directly attached. These techniques are invaluable for unambiguously assigning all ¹H and ¹³C signals, especially in more complex reaction products.
Below is a table of representative NMR data for common structural motifs found in malononitrile reaction products.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for Malononitrile Derivatives
| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) |
|---|---|---|
| 2-Benzylidenemalononitrile | δ (ppm): 8.00 (s, 1H), 7.80 (d, 2H), 7.60 (t, 1H), 7.10 (t, 2H) (CDCl₃, 400 MHz) rsc.org | δ (ppm): 159.3, 134.2, 133.1, 130.7, 117.2, 86.9 (CDCl₃, 100 MHz) rsc.org |
| 2-(4-Methoxybenzylidene)malononitrile | δ (ppm): 7.91 (d, 2H), 7.65 (s, 1H), 7.01 (d, 2H), 3.91 (s, 3H) (CDCl₃, 400MHz) rsc.org | δ (ppm): 158.9, 154.4, 136.4, 128.9, 114.3, 112.9, 111.5, 81.5, 55.9 (CDCl₃, 100 MHz) rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For malononitrile derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns can be very informative. For example, in benzylidenemalononitrile (B1330407), common fragments correspond to the loss of a cyano group (-CN) or cleavage of the benzylidene moiety. unlp.edu.ar Analysis of the fragmentation can help to piece together the different components of the molecule, confirming the identity of substituents introduced during a reaction.
Interactive Table 2: Mass Spectrometry Data for a Representative Malononitrile Derivative
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups.
The most characteristic absorption is that of the nitrile group (C≡N), which gives a sharp, intense peak in the region of 2220-2240 cm⁻¹. The presence of a carbon-carbon double bond (C=C) conjugated with the nitrile groups is indicated by a peak in the 1580-1620 cm⁻¹ range. The C-O stretching of the methoxy group would be expected in the 1050-1150 cm⁻¹ region. These characteristic peaks provide rapid and reliable evidence for the successful synthesis of the target structure. nih.gov
Interactive Table 3: Characteristic IR Absorption Frequencies for Malononitrile Derivatives
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Nitrile | C≡N | 2220 - 2240 | Sharp, Strong |
| Alkene | C=C | 1580 - 1620 | Variable |
| Ether (Methoxy) | C-O | 1050 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Molecular Interactions
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles.
For malononitrile derivatives, X-ray crystallography can confirm the planarity of the ylidene malononitrile moiety and reveal the conformation of substituents. mdpi.com Furthermore, it provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π–π stacking, and other non-covalent interactions. For instance, the crystal structure of 2-(ethoxymethylene)malononitrile shows that molecules are linked into infinite chains via C-H···N≡C close contacts. mdpi.com This level of detail is unattainable by other analytical methods and is crucial for understanding the material's solid-state properties.
Future Directions and Emerging Research Areas
Exploration of Unconventional Reactivity Profiles
Beyond its established role in Knoevenagel-type condensations and Michael additions, the reactivity of 2-(1-methoxypropylidene)malononitrile is ripe for exploration in less conventional transformations. The unique electronic properties conferred by the methoxy (B1213986) group and the geminal dinitriles suggest potential for novel cycloaddition reactions. For instance, investigations into its participation in [4+2] cycloadditions with electron-rich dienes could lead to the synthesis of complex carbocyclic and heterocyclic frameworks. Research on related compounds, such as isatylidene malononitrile (B47326), has demonstrated the feasibility of organocatalyzed [4+2] cycloaddition reactions to access spiro-oxindole derivatives, suggesting a similar potential for this compound. rsc.org
Furthermore, the reaction of malononitrile with α-diketones has been shown to yield either simple Knoevenagel adducts or, under different stoichiometric conditions, substituted γ-lactams. This indicates that the reaction pathways of malononitrile derivatives can be steered towards unconventional products, a principle that could be extended to this compound to explore its potential in forming diverse heterocyclic systems. The exploration of its reactivity in multicomponent reactions, a powerful tool for building molecular complexity, also remains a promising and largely untapped area of research. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. europa.eu The synthesis of related cyanohydrin derivatives has been successfully demonstrated in flow reactors, highlighting the potential for applying this technology to the production of this compound and its derivatives. ru.nl Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. europa.euru.nl
The exothermic nature of many reactions involving malononitrile derivatives can be effectively managed in the microchannels of a flow reactor, mitigating the risks associated with large-scale batch processing. Furthermore, the integration of real-time monitoring and automated optimization algorithms could accelerate the discovery of novel reaction conditions and the rapid synthesis of libraries of this compound derivatives for screening in various applications.
Potential for Catalytic Asymmetric Synthesis of Chiral Derivatives
The development of catalytic asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry. While the parent compound this compound is achiral, its reactions can generate new stereocenters. Future research is expected to focus on the development of enantioselective transformations using this substrate. For example, asymmetric Michael additions of various nucleophiles to the β-position of the double bond would provide access to a wide range of chiral compounds.
Studies on the highly enantioselective conjugate addition of malononitrile to 2-enoylpyridines using bifunctional organocatalysts have shown the feasibility of achieving high levels of stereocontrol in reactions involving the malononitrile moiety. nih.govresearchgate.net Similarly, Michael addition-initiated three-component reactions involving malononitrile and chalcones have been developed. informahealthcare.com These precedents suggest that similar catalytic systems, employing chiral catalysts, could be developed for this compound to produce valuable, optically active building blocks for the pharmaceutical and agrochemical industries.
Development of Novel Materials through Polymerization or Functionalization
The electron-accepting nature of the malononitrile group makes its derivatives interesting candidates for the development of novel organic materials with applications in electronics and photonics. Malononitrile and its derivatives are known precursors for organic semiconductors. researchgate.net The polymerization or copolymerization of this compound could lead to the formation of polymers with unique electronic and optical properties.
For instance, research on the copolymerization of benzylidene malononitrile with methyl methacrylate (B99206) has demonstrated the ability of malononitrile-containing monomers to be incorporated into polymer chains. This opens the door to the synthesis of a new class of polymers where the electronic properties can be tuned by the incorporation of the this compound unit. Functionalization of these polymers could further lead to materials with tailored properties for applications such as organic photovoltaics, light-emitting diodes, and nonlinear optics.
Computational Design of Advanced this compound-Based Systems
Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of the properties of new molecules and materials. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. A DFT study on the related compound, 2-(ethoxymethylene)malononitrile, has been used to evaluate non-covalent interactions in its crystal structure, demonstrating the power of computational methods in understanding the solid-state behavior of these materials. mdpi.com
Future computational studies on this compound could focus on:
Predicting its reactivity in various chemical transformations to guide experimental work.
Designing novel derivatives with tailored electronic properties for materials science applications.
Modeling the transition states of potential asymmetric catalytic reactions to aid in the development of more efficient and selective catalysts.
By combining computational design with experimental validation, the development of advanced systems based on the this compound scaffold can be significantly accelerated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
